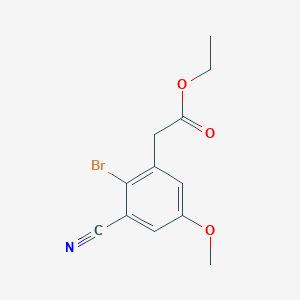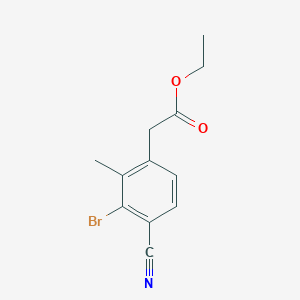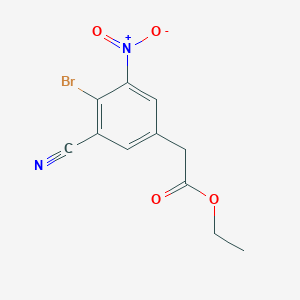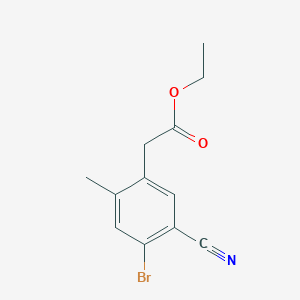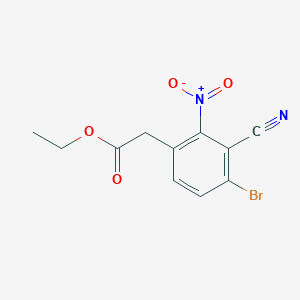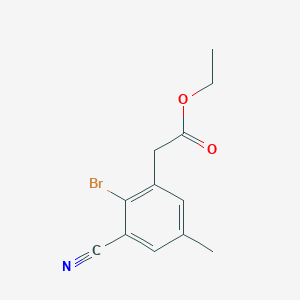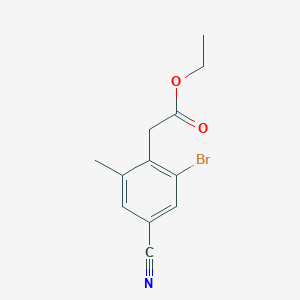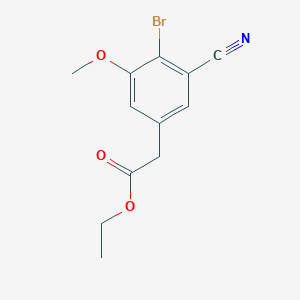![molecular formula C12H22ClNO4 B1414078 Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate CAS No. 2137065-71-3](/img/structure/B1414078.png)
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate
Vue d'ensemble
Description
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate, also known as CM-TBDMS, is a type of organosilicon reagent that is used in organic synthesis. It is widely used in the synthesis of fine chemicals, pharmaceuticals, and other compounds. It is an important reagent for the synthesis of biologically active compounds, such as peptides, proteins, and nucleic acids. CM-TBDMS is also used in the synthesis of polymers and other materials.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Research has explored the synthesis of various compounds, including 1-amino-2,2-dialkylcyclopropane-1-carbonitriles and -carboxamides, which are potential precursors of ACC derivatives. The cyclization of related compounds with potassium tert-butoxide has been a focus, demonstrating the chemistry of geminally functionalized cyclopropanes (Aelterman et al., 1999).
- Studies on Copper(II) and Cobalt(II) complexes involving derivatives related to Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate have been conducted, exploring their electron spin resonance and magnetic susceptibility (Valko et al., 1995).
Structural and Configuration Analysis
- The absolute configuration of similar compounds like (–)-2-chloro-3,3-dimethylbutanoic acid has been determined using chemical correlation, g.l.c. separation, and other methods (Galetto & Gaffield, 1969).
- Research on asymmetric nitrogen involves the transformation of racemic dimethyl 1-methoxyaziridine-2,2-dicarboxylate into 3-amino-2-chloromethyl-2-methoxyaminopropan-1-ol, demonstrating chirality transfer from nitrogen to carbon (Rozhkov et al., 1998).
Catalysis and Synthesis Applications
- The synthesis of ω-dimethylaminoalkyl substituted ethylenediamine ligands from related compounds for use in enantioselective catalysis has been explored, highlighting the compound's role in catalytic processes (Ghosh et al., 2015).
- A study on nucleophilic substitution at a saturated carbon atom with retention of configuration showcases the chemical versatility and reactivity of similar structures (Gasteiger et al., 1986).
Propriétés
IUPAC Name |
chloromethyl (2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO4/c1-11(2,3)8(9(15)17-7-13)14-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,14,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTYPTBKHFMTQA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





